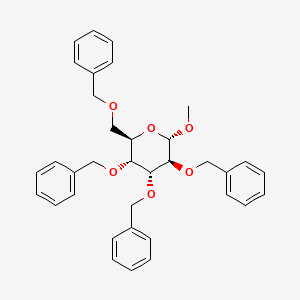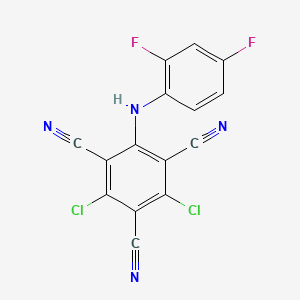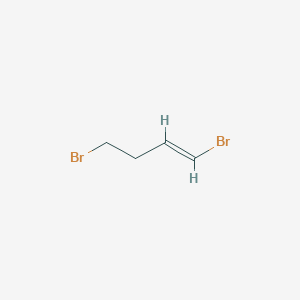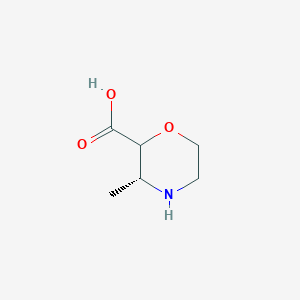
(3R)-3-Methylmorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring substituted at the 3-position with a methyl group and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction conditions must be carefully controlled to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. Techniques such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial processes.
化学反応の分析
Types of Reactions
(3R)-3-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(3R)-3-Methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R)-3-Methylmorpholine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
(3S)-3-Methylmorpholine-2-carboxylic acid: The enantiomer of (3R)-3-Methylmorpholine-2-carboxylic acid, with similar chemical properties but different biological activities.
Morpholine-2-carboxylic acid: A related compound lacking the methyl group at the 3-position, which can affect its reactivity and applications.
N-Methylmorpholine-2-carboxylic acid: A derivative with a methyl group on the nitrogen atom, leading to different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its enantiomers and other related compounds. This makes it valuable in applications requiring high selectivity and specificity.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(3R)-3-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)10-3-2-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
InChIキー |
IAXZVRZXXFVYIS-CNZKWPKMSA-N |
異性体SMILES |
C[C@@H]1C(OCCN1)C(=O)O |
正規SMILES |
CC1C(OCCN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)




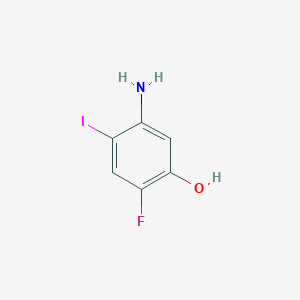


![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
